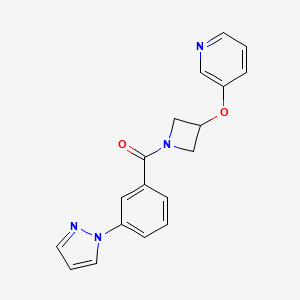

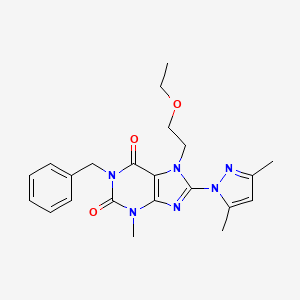

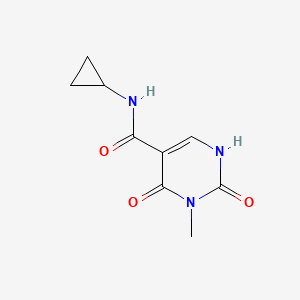

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The structures of the compounds were confirmed by spectral data .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted . Single crystals were developed for some of the compounds . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation :

- A study conducted by Patil et al. (2021) focused on synthesizing new piperazine derivatives, including triazolo-pyrazine derivatives, for antimicrobial applications. The synthesized compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential in developing potent antimicrobials (Patil et al., 2021).

Flow Preparation in Drug Synthesis :

- Ingham et al. (2014) described the use of open-source software and Raspberry Pi® for controlling multiple flow chemistry devices. This was applied for the automated flow preparation of pyrazine-2-carboxamide, a component of a tuberculosis treatment drug, highlighting the role of such compounds in pharmaceutical manufacturing (Ingham et al., 2014).

Genotoxicity and Metabolic Activation :

- Kalgutkar et al. (2007) investigated the genotoxicity potential of a similar compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, in the Salmonella Ames assay. The study provided insights into the metabolic activation and DNA binding properties of such compounds, relevant for assessing their safety in medicinal applications (Kalgutkar et al., 2007).

Preparation and Application in Organic Synthesis :

- Aparicio et al. (2006) detailed the preparation of pyrazines, including piperazinones, through reactions with 1,2-diamines. This method has implications for the synthesis of complex organic compounds in pharmaceuticals and other chemical industries (Aparicio et al., 2006).

Applications in Medicinal Chemistry :

- Rault et al. (1996) prepared and evaluated piperazinopyrrolothienopyrazines for their affinity and selectivity on 5-HT3 receptors. This study highlights the potential of such compounds in developing drugs targeting specific receptor subtypes (Rault et al., 1996).

Photosynthetic Electron Transport Inhibition :

- Vicentini et al. (2005) synthesized and screened new pyrazoles, including pyrazine derivatives, as potential inhibitors of photosynthetic electron transport. This has implications for developing herbicides and understanding the mechanism of action of such compounds in plants (Vicentini et al., 2005).

Propiedades

IUPAC Name |

N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S.ClH/c22-15(13-12-17-3-4-18-13)19-5-6-20-7-9-21(10-8-20)16(23)14-2-1-11-24-14;/h1-4,11-12H,5-10H2,(H,19,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVUPXYPPNVEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CC=CS3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)

![3-benzyl-N,N,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2555484.png)

![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)